molecular formula C14H18N4 B13181797 1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine

1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine

Cat. No.: B13181797
M. Wt: 242.32 g/mol
InChI Key: GNDJJPTVKCWBQM-UHFFFAOYSA-N
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Description

1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine is a compound that has garnered interest due to its diverse biological activities and potential therapeutic applications. This compound features a piperazine ring linked to a pyrazole moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine typically involves the reaction of piperazine with 1-phenyl-1H-pyrazole-4-carbaldehyde under acidic conditions. The reaction proceeds through nucleophilic substitution and cyclization, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. The use of cost-effective and less toxic reagents, along with simplified reaction steps, ensures the feasibility of industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperazine has a range of applications in scientific research:

  • Chemistry It is used as a building block in the synthesis of complex molecules.
  • Biology It is investigated for its potential as a ligand in biochemical assays.
  • Medicine It is explored for potential therapeutic properties, including antibacterial, anti-inflammatory, and anticancer activities.
  • Industry It is utilized in the development of new materials and chemical processes.

Synthesis and Derivatives

The synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine typically involves reacting piperazine with a pyrazole derivative. Various methods have been developed for synthesizing pyrazole derivatives to enhance the biological activity of the final compound.

Synthesis MethodDescription
CyclocondensationInvolves reacting 1,3-biselectrophilic compounds with NH-3-aminopyrazoles.
FunctionalizationModifications at positions 2, 3, and 5 of the pyrazole ring to enhance activity.

Anticancer Properties

Pyrazole derivatives exhibit anticancer activity through various mechanisms, including inhibiting cell proliferation and inducing apoptosis in cancer cells. Compounds containing the pyrazole moiety have shown promise in targeting specific cancer types.

Case Study: A study highlighted that pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant anticancer effects against various cell lines by inhibiting key enzymes involved in tumor progression.

Anxiolytic-like Profile

Mechanism of Action

The mechanism of action of 1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine is unique due to its combination of the piperazine and pyrazole rings, which confer distinct biological activities and chemical properties. Its ability to modulate muscarinic receptors and influence cardiovascular function sets it apart from other similar compounds .

Biological Activity

1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, analgesic, anxiolytic, and antidepressant properties, supported by various studies and findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as piperazines, which are characterized by a piperazine ring substituted with a pyrazole moiety. The structural formula can be represented as follows:

C11H15N3\text{C}_{11}\text{H}_{15}\text{N}_3

1. Anti-inflammatory and Analgesic Effects

A significant study investigated the anti-nociceptive and anti-inflammatory effects of related piperazine derivatives. The findings indicated that compounds similar to this compound exhibit notable anti-inflammatory properties. These compounds were shown to reduce pain responses in animal models through mechanisms that may involve the inhibition of pro-inflammatory cytokines and modulation of pain pathways .

2. Anxiolytic Activity

Research has demonstrated that derivatives of this compound possess anxiolytic-like effects. In behavioral tests involving Swiss mice, the compound LQFM192 (a derivative) showed significant anxiolytic activity mediated through serotonergic pathways. This was evidenced by the blockade of its effects upon administration of specific antagonists like WAY-100635, indicating the involvement of serotonin receptors in its action .

3. Antidepressant Potential

The same derivative also exhibited antidepressant-like activity. In forced swimming tests, it demonstrated a reduction in immobility times, suggesting an enhancement in mood-related behaviors. The antidepressant effects were similarly linked to serotonergic mechanisms, reinforcing the compound's potential as a multi-target therapeutic agent for mental health disorders .

Study on LQFM008

In a study evaluating LQFM008 (a close relative), researchers found that it induced significant changes in behavior consistent with anxiolytic effects at doses of 54 and 162 μmol/kg. The anxiolytic activity was confirmed through various behavioral assays, including the elevated plus maze and light-dark box tests .

Neuropharmacological Evaluation

Another study focused on a new piperazine derivative (2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate), which showed promising results in neuropharmacological evaluations. The compound's effects were assessed using established models for anxiety and depression, demonstrating significant anxiolytic and antidepressant-like activities mediated by serotonergic systems .

Summary of Findings

Activity Mechanism References
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnalgesicModulation of pain pathways
AnxiolyticSerotonergic pathway involvement
AntidepressantEnhancement of mood-related behaviors

Properties

Molecular Formula

C14H18N4

Molecular Weight

242.32 g/mol

IUPAC Name

1-[(1-phenylpyrazol-4-yl)methyl]piperazine

InChI

InChI=1S/C14H18N4/c1-2-4-14(5-3-1)18-12-13(10-16-18)11-17-8-6-15-7-9-17/h1-5,10,12,15H,6-9,11H2

InChI Key

GNDJJPTVKCWBQM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CN(N=C2)C3=CC=CC=C3

Origin of Product

United States

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